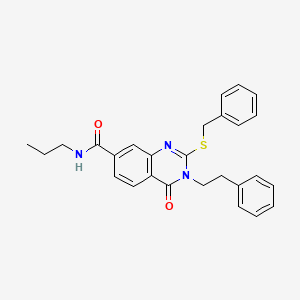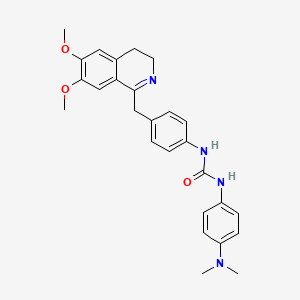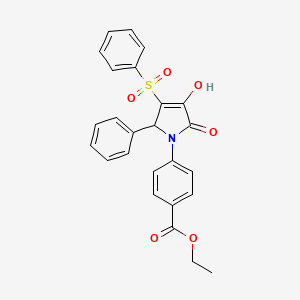![molecular formula C6H8N4O2S B2769490 [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid CAS No. 923256-68-2](/img/structure/B2769490.png)
[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C6H8N4O2S and an average mass of 200.218 Da .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as this compound, can be approached in eco-friendly ways. These methods include the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, low cost, etc., with good to excellent yields .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C6H8N4O2S. The average mass of the molecule is 200.218 Da, and the monoisotopic mass is 200.036789 Da .Chemical Reactions Analysis
The chemical reactions involving tetrazoles are diverse. For instance, one of the fragmentation observed in the mass spectroscopy of tetrazoles is the expulsion of N2, followed by the loss of the hydrogen radical .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular formula of C6H8N4O2S and an average mass of 200.218 Da .Wissenschaftliche Forschungsanwendungen
Superoxide Scavengers and Antiinflammatory Agents
A study by Maxwell et al. (1984) synthesized a series of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids, exploring their potential as superoxide scavengers and antiinflammatory agents. The hydroxy-substituted compounds demonstrated efficacy as in vitro scavengers of superoxide, although they did not exhibit significant anti-inflammatory activity in vivo (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Antimicrobial Agents
Shirai et al. (2013) designed and synthesized a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids as heterocyclic acetic acid derivatives. These compounds were evaluated for antimicrobial activities against various bacterial and fungal strains, showcasing strong antibacterial and antifungal activities, suggesting potential as effective biocides (Shirai, Fumoto, Shouno, Maseda, & Omasa, 2013).
Antiinflammatory Actions
A novel series of acidic cycloalkanoindoles, including tetrahydrocarbazole-, cyclopentindole-, and cycloheptindole-1-acetic acids, were synthesized by Asselin et al. (1976). These compounds were assessed for their ability to decrease established adjuvant arthritis in rats, highlighting their potential therapeutic application in inflammation and pain management (Asselin, Humber, Dobson, Komlossy, & Martel, 1976).
Gastric Antiulcer Agents
Uchida et al. (1989) synthesized and tested various 1-substituted 4-(5-tetrazolyl)thio-1-butanones for antiulcer activity against acetic acid-induced gastric ulcers in rats. One compound, 1-cyclohexyl-4-(1-phenyl-5-tetrazolyl)thio-1-butanone, emerged as particularly potent, offering insights into new treatments for gastric ulcers (Uchida, Komatsu, Morita, Kanbe, Yamasaki, & Nakagawa, 1989).
Zukünftige Richtungen
The future directions for research on [(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid could involve exploring its potential applications in various fields, such as medicinal chemistry, pharmaceuticals, and proteomics research. Further studies could also focus on improving the synthesis methods to make them more efficient and environmentally friendly .
Eigenschaften
IUPAC Name |
2-(1-cyclopropyltetrazol-5-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S/c11-5(12)3-13-6-7-8-9-10(6)4-1-2-4/h4H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDBMYOSAUJBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2769409.png)
![4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine](/img/structure/B2769410.png)





![(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769420.png)

![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2769423.png)
![N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2769425.png)
![1-Benzyl-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2769428.png)
![(5-Bromothiophen-2-yl)(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2769430.png)
